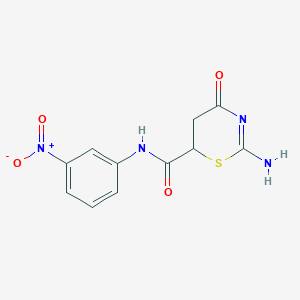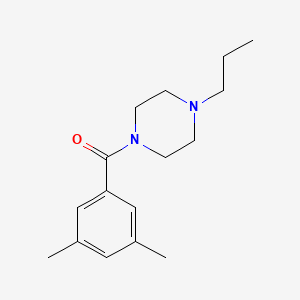![molecular formula C23H29NO B5151332 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine](/img/structure/B5151332.png)
4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNPA belongs to the class of phenethylamines and has a unique chemical structure that makes it a promising candidate for further investigation.
作用機序
4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine acts as a potent inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons. By inhibiting the reuptake of serotonin, 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine increases the concentration of serotonin in the synaptic cleft, leading to an increase in serotonin signaling. This increase in serotonin signaling has been shown to have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has been shown to have a range of biochemical and physiological effects. In animal studies, 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has been shown to increase the concentration of serotonin in the brain, leading to anxiolytic and antidepressant effects. 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has also been shown to have a low toxicity profile, making it a viable option for further investigation.
実験室実験の利点と制限
One of the main advantages of 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine is its unique chemical structure, which makes it a promising candidate for further investigation. 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has also been shown to have a low toxicity profile, making it a viable option for in vivo studies. However, 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has limited solubility in water, which can make it challenging to work with in some experimental settings.
将来の方向性
There are several future directions for 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine research. One area of investigation is the development of new drugs based on the structure of 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine. 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has a unique mechanism of action, which makes it a promising candidate for the development of new drugs for the treatment of depression and anxiety disorders. Another area of investigation is the optimization of the synthesis method to yield higher purity and yield of 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine. This would make 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine more accessible for scientific research and drug development. Finally, the investigation of the long-term effects of 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine on the brain and behavior is an area of interest for future research.
Conclusion
In conclusion, 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine is a chemical compound with a unique chemical structure that has gained attention in scientific research due to its potential therapeutic applications. 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has been investigated for its potential use in the treatment of depression and anxiety disorders. 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine acts as a potent inhibitor of the serotonin transporter, leading to an increase in serotonin signaling and anxiolytic and antidepressant effects. 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has several advantages and limitations for lab experiments, and there are several future directions for 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine research, including the development of new drugs and the investigation of the long-term effects of 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine on the brain and behavior.
合成法
The synthesis of 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine involves several steps, including the preparation of 5-methyl-2-furaldehyde, which is then reacted with 4-methylaminobenzaldehyde to yield the intermediate compound. The intermediate is then reacted with 1-naphthylacetonitrile in the presence of a reducing agent to produce 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine. The synthesis of 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has been optimized to yield high purity and yield, making it a viable option for scientific research.
科学的研究の応用
4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has been investigated for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. 4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine has also been shown to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs.
特性
IUPAC Name |
4-methyl-4-(5-methylfuran-2-yl)-N-(1-naphthalen-1-ylethyl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-16(15-23(4,5)22-14-13-17(2)25-22)24-18(3)20-12-8-10-19-9-6-7-11-21(19)20/h6-14,16,18,24H,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPORLOPTWBLJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NC(C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-4-(5-methylfuran-2-yl)-N-(1-naphthalen-1-ylethyl)pentan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5151258.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
![methyl 4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5151282.png)


![1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide](/img/structure/B5151317.png)
![N-[5-(1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5151319.png)
![3-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5151324.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B5151336.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(diethylamino)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5151339.png)

![1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5151363.png)
![dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5151368.png)